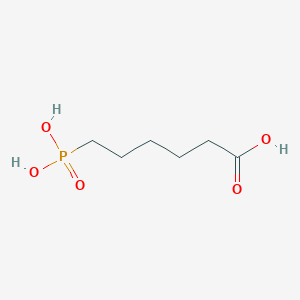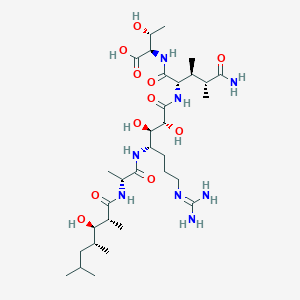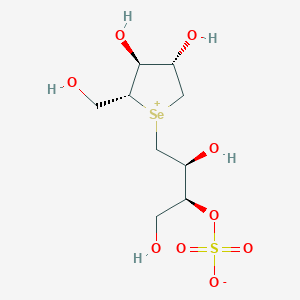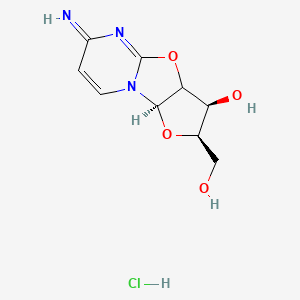
2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate is a natural product found in Montipora with data available.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
One area of application involves the synthesis of novel compounds using this chemical as a starting material or intermediate. For instance, research by Ram and Goel (1996) discusses the synthesis of 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, a compound synthesized from a similar structure and used for the preparation of other complex molecules in single steps (V. Ram & A. Goel, 1996).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been studied for their potential therapeutic applications. For example, Morgentin et al. (2009) explored the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and related compounds, which could potentially serve as building blocks for pharmaceuticals (R. Morgentin et al., 2009).
Materials Science
In materials science, derivatives of this compound have been used in the synthesis of polymers and other materials. Yoshida, Takata, and Endo (1993) described a method for synthesizing formylated polystyrene via oxidative scission from poly[(methoxymethyl)styrene], mediated by a nitroxyl radical (E. Yoshida, T. Takata, & T. Endo, 1993).
Organic Chemistry Reactions
This compound is also involved in various organic chemistry reactions. For instance, Novakov et al. (2017) reported on the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with certain amines, leading to the formation of target amides and other products (I. Novakov et al., 2017).
Crystallography and Structural Chemistry
In the field of crystallography and structural chemistry, researchers have studied the crystallization behavior of molecules containing moieties similar to this compound. Palusiak et al. (2004) explored isochroman derivatives, including those with methoxy groups, to understand their tendency to crystallize in chiral space groups (M. Palusiak et al., 2004).
Propriétés
Nom du produit |
2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3 |
Clé InChI |
ZIWFPGDHJIFGNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C |
Synonymes |
montipyridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



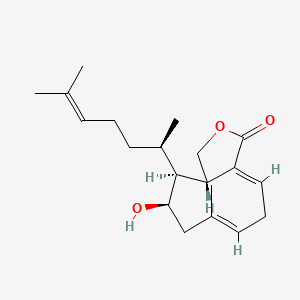
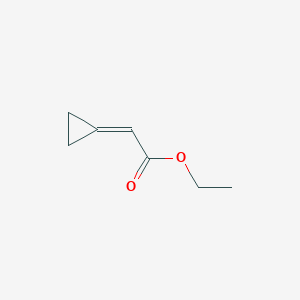
![(5R,8S,9R,11R,13R,16R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1249839.png)

![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)
